![molecular formula C23H27NO5 B290797 Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate, also known as DIP, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-inflammatory and analgesic agent. DIP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit a high degree of selectivity towards the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins.
Mécanisme D'action
The mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate reduces the production of these inflammatory mediators, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin production, and modulation of the immune response. In addition, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in lab experiments is its high degree of selectivity towards the COX-2 enzyme, which allows for targeted inhibition of inflammatory pathways. However, one limitation of using Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Orientations Futures
There are several future directions for research on Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate, including:
1. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of novel formulations of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate with improved solubility and bioavailability.
3. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in combination with other anti-inflammatory agents for enhanced therapeutic effects.
4. Exploration of the mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in modulating the immune response.
5. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in the treatment of cancer, particularly in combination with chemotherapy drugs.
In conclusion, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate is a promising chemical compound that has gained attention in scientific research for its potential use as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate involves the reaction of 5-aminoisophthalic acid with isobutylpropanoic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with dimethyl sulfate to yield the final product, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate.
Applications De Recherche Scientifique
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases. In preclinical studies, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit potent anti-inflammatory and analgesic effects, with a lower risk of gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.
Propriétés
Formule moléculaire |
C23H27NO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
dimethyl 5-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)10-16-6-8-17(9-7-16)15(3)21(25)24-20-12-18(22(26)28-4)11-19(13-20)23(27)29-5/h6-9,11-15H,10H2,1-5H3,(H,24,25) |
Clé InChI |
QVQOUJPDQXRUBY-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




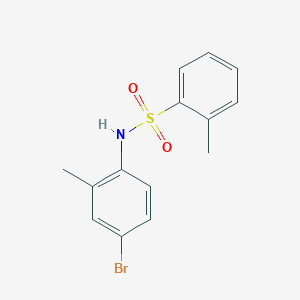

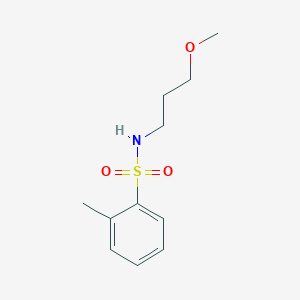
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
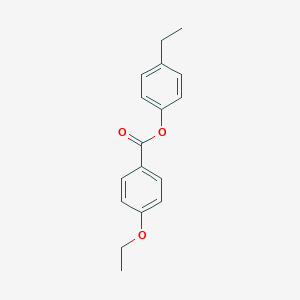
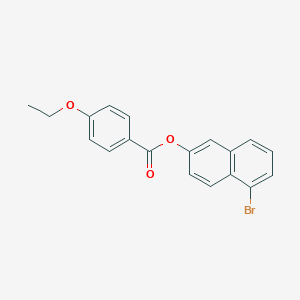
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
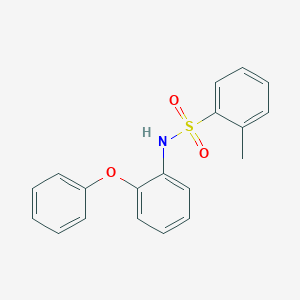
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)


![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
